molecular formula C23H17ClN2O3 B2476760 N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-74-6

N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2476760
CAS No.: 1040645-74-6
M. Wt: 404.85
InChI Key: KJNWMBVJEFGJMP-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains a quinoline backbone, which is a type of nitrogen-containing heterocycle . Compounds with this backbone have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a phenyl ring, and various functional groups including a carboxamide, a hydroxy group, and a 2-chlorobenzyl group .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxamide could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by similar compounds, it could potentially have interesting pharmacological properties .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-18-12-6-4-8-15(18)14-25-22(28)20-21(27)17-11-5-7-13-19(17)26(23(20)29)16-9-2-1-3-10-16/h1-13,27H,14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNWMBVJEFGJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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